

# Validating FAP Expression in Tissues: A Comparative Guide to UAMC1110-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | NH2-UAMC1110 TFA |           |
| Cat. No.:            | B10857370        | Get Quote |

For researchers, scientists, and drug development professionals, the accurate validation of Fibroblast Activation Protein (FAP) expression in tissues is crucial for advancing cancer diagnostics and therapies. UAMC1110, a highly potent and selective FAP inhibitor, has served as the foundational scaffold for a new generation of imaging and activity-based probes.[1][2][3] [4] This guide provides a comprehensive comparison of UAMC1110-based probes against other alternatives, supported by experimental data and detailed protocols.

Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous epithelial tumors.[1][5] Its limited expression in healthy adult tissues makes it an attractive biomarker for targeted imaging and therapy.[1][6] UAMC1110-derived probes have demonstrated subnanomolar affinity for FAP and high selectivity over related proteases like dipeptidyl peptidases (DPPs) and prolyl oligopeptidase (PREP).[1][2]

## **Comparative Performance of FAP-Targeted Probes**

A variety of probes targeting FAP have been developed, ranging from small molecule inhibitors to peptides and antibodies.[7] The UAMC1110-based probes, often radiolabeled for Positron Emission Tomography (PET), have shown significant promise. These are frequently compared with other FAP inhibitors (FAPI) and the clinical standard for cancer imaging, [18F]F-FDG.

### **Quantitative Comparison of Inhibitory Potency**



The half-maximal inhibitory concentration (IC<sub>50</sub>) is a key measure of a probe's potency. UAMC1110 and its derivatives consistently exhibit low nanomolar to subnanomolar IC<sub>50</sub> values for FAP, indicating high affinity.

| Compound/Probe                                          | Target  | IC50 (nM)  | Reference |
|---------------------------------------------------------|---------|------------|-----------|
| UAMC1110                                                | FAP     | 0.43 - 3.2 | [1][4]    |
| PREP                                                    | >10,000 | [2]        |           |
| DPP4                                                    | >10,000 | [2]        |           |
| [ <sup>68</sup> Ga]Ga-<br>DOTA.SA.FAPi                  | FAP     | 3.5        | [2]       |
| [ <sup>68</sup> Ga]Ga-DOTAGA.<br>(SA.FAPi) <sub>2</sub> | FAP     | 1.9        | [2]       |
| FAPI-04                                                 | FAP     | 6.5        | [8]       |
| FAPI-13                                                 | FAP     | 4.5        | [8]       |
| [ <sup>18</sup> F]F-Glc-FAPI                            | FAP     | 167        | [8]       |

## **In Vivo Tumor Uptake and Performance**

Direct comparisons of radiolabeled FAP probes in preclinical and clinical settings have highlighted their advantages over [18F]F-FDG for specific cancer types. FAPI PET often demonstrates higher tumor-to-background ratios, especially in tumors with low glucose metabolism.[5][6][8]



| Radiotracer                                                                                           | Cancer Type                                           | Key Findings                                                                                                                 | Reference |
|-------------------------------------------------------------------------------------------------------|-------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|-----------|
| [ <sup>68</sup> Ga]Ga-FAPI vs.<br>[ <sup>18</sup> F]F-FDG                                             | Gastrointestinal, Liver,<br>Breast,<br>Nasopharyngeal | Equal or higher detection rate of primary tumors and metastatic lesions with FAPI.                                           | [5][9]    |
| [ <sup>68</sup> Ga]Ga-FAPI-04 vs.<br>[ <sup>18</sup> F]F-FDG                                          | Differentiated Thyroid<br>Cancer                      | FAPI PET had higher sensitivity for detecting cervical lesions (83% vs. 65%) and distant metastases (79% vs. 59%).           | [10]      |
| [ <sup>68</sup> Ga]Ga-FAPI-04 vs.<br>[ <sup>18</sup> F]F-FDG                                          | Non-Small Cell Lung<br>Cancer                         | FAPI PET demonstrated higher TBRs for lymph node, pleural, and bone metastases.                                              | [11]      |
| [ <sup>68</sup> Ga]Ga-DOTAGA.<br>(SA.FAPi) <sub>2</sub> vs.<br>[ <sup>68</sup> Ga]Ga-<br>DOTA.SA.FAPi | Various Cancers<br>(Human PET/CT)                     | The dimeric probe showed significantly higher tumor uptake and longer retention.                                             | [2]       |
| [ <sup>18</sup> F]1a (UAMC1110<br>derivative) vs.<br>[ <sup>68</sup> Ga]FAPI04                        | U87MG Glioblastoma<br>Xenografts                      | [18F]1a showed higher<br>brain uptake and<br>longer retention (1.06<br>± 0.23 %ID/g vs 0.21<br>± 0.10 %ID/g at 62.5<br>min). | [12]      |

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.



# In Vitro FAP Affinity and Selectivity Assay

This protocol is adapted from studies characterizing UAMC1110-based probes.[1][2]

- Enzyme and Substrate Preparation: Recombinant human FAP, PREP, DPP4, DPP8, and
   DPP9 are used. A suitable fluorogenic substrate for each enzyme is prepared in assay buffer.
- Inhibitor Preparation: The test compounds (e.g., UAMC1110 derivatives) are serially diluted to a range of concentrations.
- Assay Procedure:
  - The enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 15 minutes) at 37°C.
  - The substrate is added to initiate the enzymatic reaction.
  - Fluorescence is measured over time using a plate reader at the appropriate excitation/emission wavelengths.
- Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. IC<sub>50</sub> values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

## **Cellular Uptake and Internalization Assay**

This protocol is based on the evaluation of radiolabeled FAP probes in FAP-expressing cell lines.[13]

- Cell Culture: A549-FAP cells (human lung cancer cells engineered to overexpress FAP) are cultured in appropriate media until confluent.
- Uptake Experiment:
  - Cells are seeded in multi-well plates and allowed to attach.



- The radiolabeled probe (e.g., [18F]-labeled UAMC1110 derivative) is added to the cells at a specific concentration (e.g., 0.2 MBq).
- Cells are incubated at 37°C for various time points (e.g., 5, 30, 60, 120 minutes).
- At each time point, the medium is removed, and cells are washed with cold PBS.
- Cells are lysed, and the radioactivity is measured using a gamma counter.
- Blocking Experiment: To determine specificity, a parallel set of cells is pre-incubated with a high concentration of a non-radiolabeled FAP inhibitor (e.g., UAMC1110) before the addition of the radiolabeled probe.
- Internalization Assay:
  - After incubation with the radiotracer, cells are washed.
  - A glycine-HCl solution (pH 2.2) is added to strip the surface-bound radioactivity.
  - The radioactivity in the glycine wash (surface-bound) and the remaining cell lysate (internalized) is measured separately.
- Data Analysis: Uptake is typically expressed as a percentage of the injected dose per million cells (%ID/10<sup>6</sup> cells).

#### In Situ FAP Activity Staining in Tissue Cryosections

This protocol demonstrates the use of fluorescent UAMC1110-based probes for visualizing FAP activity directly in tissues.[1]

- Tissue Preparation: Fresh-frozen, unfixed cryosections (e.g., 10 μm thick) of patient-derived tumor tissue are used.
- Probe Incubation: The fluorescently labeled UAMC1110-based probe (e.g., Cy3- or Cy5-labeled) is diluted in a suitable buffer and applied to the tissue sections.
- Incubation: Sections are incubated in a humidified chamber at 37°C for a specific duration (e.g., 1 hour).



- Washing: Sections are washed multiple times with buffer to remove unbound probe.
- Counterstaining and Mounting: Cell nuclei are counterstained (e.g., with DAPI), and the sections are mounted with an appropriate mounting medium.
- Microscopy: Sections are imaged using a fluorescence microscope with filter sets appropriate for the fluorophore and the counterstain. Specific FAP activity is visualized by the fluorescent signal from the probe.

# **Visualizing Workflows and Pathways**

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical processes involved in FAP validation.



#### Workflow for FAP-Targeted PET Imaging







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP) PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Frontiers in Cancer Imaging and Therapy Based on Radiolabeled Fibroblast Activation Protein Inhibitors: A Rational Review and Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Head-to-Head Comparison of Fibroblast Activation Protein Inhibitors (FAPI) Radiotracers versus [18F]F-FDG in Oncology: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 6. Head-to-Head Comparison of FDG and Radiolabeled FAPI PET: A Systematic Review of the Literature PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. FAPI PET/CT Imaging—An Updated Review [mdpi.com]
- 11. Comparison of 68Ga-FAPI and 18F-FDG PET/CT in the Evaluation of Patients With Newly Diagnosed Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Validating FAP Expression in Tissues: A Comparative Guide to UAMC1110-Based Probes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857370#validation-of-fap-expression-in-tissuesusing-uamc1110-based-probes]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com